![molecular formula C18H18N2O6 B4949841 N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)
N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as MBH, is a chemical compound with potential applications in scientific research. MBH is a hydrazide derivative of the benzodioxine family, which has been studied for its potential biological activities. In
Aplicaciones Científicas De Investigación
MBH has been studied for its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. MBH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MBH has been reported to have antibacterial and antifungal activities against several strains of bacteria and fungi. Moreover, MBH has been found to have anti-inflammatory effects in animal models of acute and chronic inflammation.
Mecanismo De Acción
The mechanism of action of MBH is not fully understood. However, studies have suggested that MBH may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. MBH has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
MBH has been reported to have several biochemical and physiological effects. In animal models, MBH has been found to reduce inflammation, oxidative stress, and tissue damage. Additionally, MBH has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth. Moreover, MBH has been found to enhance the immune system by increasing the production of cytokines and activating immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBH has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, MBH has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using MBH in lab experiments. For example, MBH has poor solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of MBH is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on MBH. One area of interest is to further investigate the mechanism of action of MBH and its potential targets. Additionally, more studies are needed to explore the therapeutic potential of MBH in various diseases, including cancer, inflammation, and infectious diseases. Moreover, the development of novel formulations or delivery methods that improve the solubility and bioavailability of MBH could enhance its potential as a therapeutic agent. Finally, the evaluation of MBH in preclinical and clinical trials is necessary to determine its safety and efficacy in humans.
Conclusion
In conclusion, MBH is a chemical compound with potential applications in scientific research. MBH has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, and its mechanism of action is thought to involve modulation of various signaling pathways. While MBH has several advantages for lab experiments, there are also some limitations to its use. However, there are several future directions for research on MBH, including further investigation of its mechanism of action, therapeutic potential, and development of novel formulations or delivery methods.
Métodos De Síntesis
The synthesis of MBH involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 4-methoxyphenylacetic acid chloride in the presence of a base. The reaction yields MBH as a white solid with a melting point of 175-177°C. The purity of MBH can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-23-12-6-8-13(9-7-12)24-11-17(21)19-20-18(22)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEACEQTGPVUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)

![3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4949785.png)
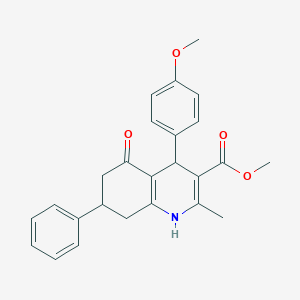


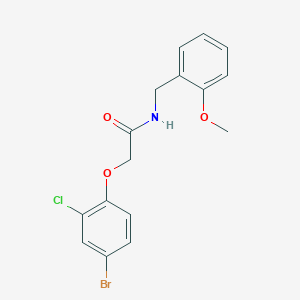
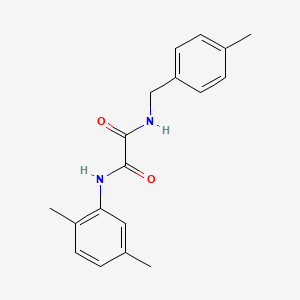
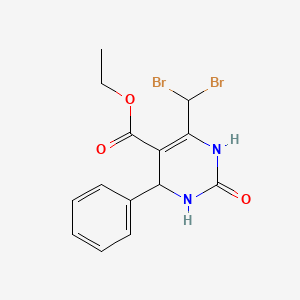
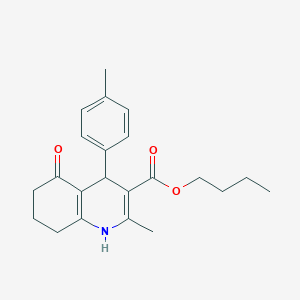
![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4949857.png)
![N-(2-methoxybenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949860.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
